molecular formula C54H85N15O9 B12326045 GLP-1 (28-36)amide

GLP-1 (28-36)amide

Cat. No.: B12326045
M. Wt: 1088.3 g/mol
InChI Key: AYAZRBWYYBZITR-UHFFFAOYSA-N
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Description

GLP-1 (28-36)amide is a nonapeptide derived from the glucagon-like peptide-1 (GLP-1). It has gained attention due to its potential biological activities, particularly in the context of diabetes and metabolic disorders. Unlike the full-length GLP-1, which is known for its insulinotropic effects, this compound has been found to have unique properties that may contribute to its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

GLP-1 (28-36)amide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

GLP-1 (28-36)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogs. These products are often analyzed using mass spectrometry and HPLC to confirm their structure and purity .

Scientific Research Applications

Mechanism of Action

GLP-1 (28-36)amide exerts its effects through several mechanisms:

    Molecular Targets: It targets mitochondria in stressed cells, helping to maintain mitochondrial membrane potential and cellular adenosine triphosphate (ATP) levels.

    Pathways Involved: The peptide activates cAMP and PKA signaling pathways, leading to the activation of β-catenin and cAMP response-element binding protein (CREB).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GLP-1 (28-36)amide is unique due to its ability to target mitochondria and modulate cellular energy metabolism independently of the GLP-1 receptor. This property distinguishes it from other GLP-1 metabolites and makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C54H85N15O9

Molecular Weight

1088.3 g/mol

IUPAC Name

6-amino-N-[2-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[2-[[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylpentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide

InChI

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)

InChI Key

AYAZRBWYYBZITR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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